molecular formula C7H7ClF3NO B6591613 2-(Difluoromethoxy)-5-fluoroaniline hydrochloride CAS No. 1431966-19-6

2-(Difluoromethoxy)-5-fluoroaniline hydrochloride

Cat. No.: B6591613
CAS No.: 1431966-19-6
M. Wt: 213.58 g/mol
InChI Key: IABLYGBWNDXGQR-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-fluoroaniline hydrochloride is an organic compound that features both difluoromethoxy and fluoro substituents on an aniline ring

Chemical Reactions Analysis

2-(Difluoromethoxy)-5-fluoroaniline hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Difluoromethoxy)-5-fluoroaniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-fluoroaniline hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy and fluoro groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biological pathways and result in specific pharmacological effects .

Comparison with Similar Compounds

2-(Difluoromethoxy)-5-fluoroaniline hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of difluoromethoxy and fluoro groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(difluoromethoxy)-5-fluoroaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO.ClH/c8-4-1-2-6(5(11)3-4)12-7(9)10;/h1-3,7H,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABLYGBWNDXGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)OC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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